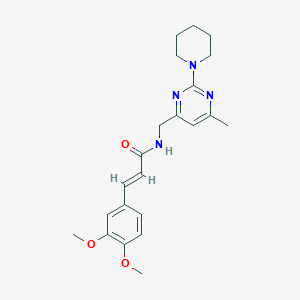
(E)-3-(3,4-dimethoxyphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,4-dimethoxyphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(3,4-dimethoxyphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Acrylamide Backbone : Provides a reactive site for biological interactions.
- Dimethoxyphenyl Group : May influence the lipophilicity and bioactivity.
- Pyrimidinyl-Piperidinyl Moiety : Implicated in receptor interactions and enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.
- Receptor Modulation : It may bind to certain receptors, affecting cellular signaling pathways crucial for various physiological processes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds within the same structural class. For instance, derivatives of pyrimidine have shown significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Derivative 7b | 0.22 | Strong |
| Derivative 5a | 0.25 | Moderate |
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of this compound. In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity toward cancer cell lines while sparing normal cells.
Case Studies
- Anti-Cancer Activity : A study investigated a related compound's ability to induce apoptosis in breast cancer cells. The results indicated that the compound could significantly reduce cell viability and induce programmed cell death through caspase activation.
- Inflammation Models : In animal models of inflammation, administration of this class of compounds led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-13-18(25-22(24-16)26-11-5-4-6-12-26)15-23-21(27)10-8-17-7-9-19(28-2)20(14-17)29-3/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,23,27)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDLSAJMDXPXRV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













